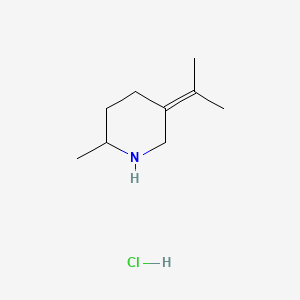
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown various biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The compound’s structure consists of an indazole ring substituted with an ethoxycarbonyl group and a propanoic acid chain.
Preparation Methods
The synthesis of 3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Attachment of the Propanoic Acid Chain: The propanoic acid chain can be attached through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to interact with peroxisome proliferator-activated receptors (PPARs), influencing metabolic pathways and gene expression .
Comparison with Similar Compounds
3-(5-Ethoxycarbonylindazol-1-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-propionic acid: A compound with neuroprotective properties and potential therapeutic applications in sepsis and metabolic disorders.
Indole-3-acetic acid: A plant hormone involved in growth and development, widely studied for its role in plant biology.
5-Methoxy-indole carboxylic acid: A compound with antioxidant and neuroprotective activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole and indole derivatives .
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-(5-ethoxycarbonylindazol-1-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(18)9-3-4-11-10(7-9)8-14-15(11)6-5-12(16)17/h3-4,7-8H,2,5-6H2,1H3,(H,16,17) |
InChI Key |
DYTRFXIMNSSDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
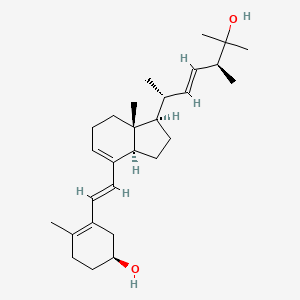

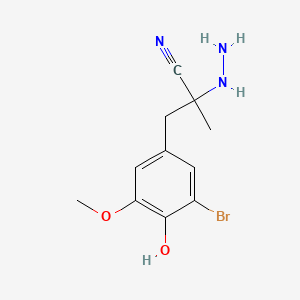
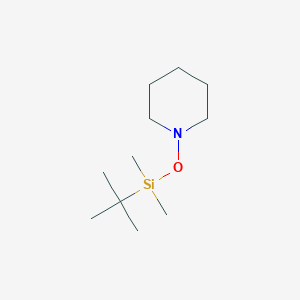
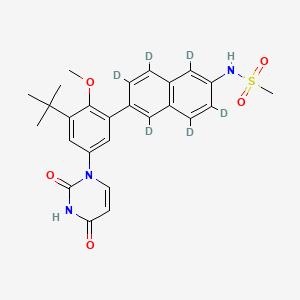
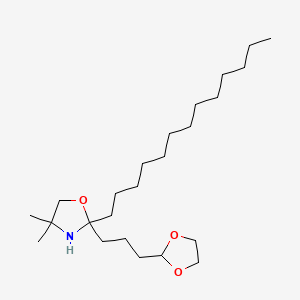



![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

